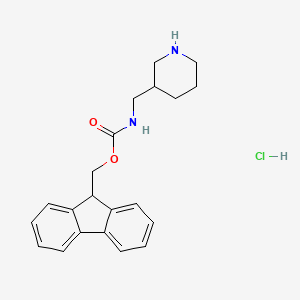

![molecular formula C20H18N4O3S B2746581 N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251603-85-6](/img/structure/B2746581.png)

N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolo[4,3-a]pyridines are a type of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are part of a larger class of compounds known as azoles, which are nitrogen-containing heterocycles . These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridines can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridines consists of a five-membered triazole ring fused with a six-membered pyridine ring . The triazole ring contains two carbon atoms and three nitrogen atoms .

Aplicaciones Científicas De Investigación

Herbicidal Activity

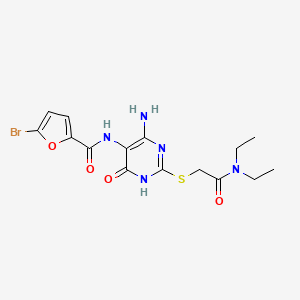

Studies have shown that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were synthesized through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, demonstrating their potential as effective herbicides for agricultural applications (Moran, 2003).

Anticancer Effects

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives have shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR pathways, which are crucial for cancer cell survival and proliferation. Modifications to this structure, such as the replacement of the acetamide group with alkylurea, have resulted in compounds with potent antiproliferative activities against human cancer cell lines, reduced toxicity, and the ability to efficaciously inhibit tumor growth in animal models, highlighting their potential as anticancer agents (Wang et al., 2015).

Antimicrobial Activity

A new series of compounds incorporating the thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine skeleton were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant biological activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. Notably, certain derivatives showed good antimicrobial activity, underscoring the importance of this structural class in the development of new antimicrobial drugs (Suresh, Lavanya, & Rao, 2016).

Antimalarial Agents

In the quest for new and potent antimalarial drugs, a library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and investigated. Selected compounds from this series were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Two compounds in particular demonstrated good in vitro antimalarial activity, suggesting that this new series of compounds could serve as a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like falcipain-2, a key enzyme in the life cycle of the malaria parasite .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of parasites by interacting with their target enzymes .

Biochemical Pathways

Similar compounds have been found to disrupt the life cycle of parasites, suggesting that they may interfere with the biochemical pathways necessary for parasite survival .

Result of Action

Similar compounds have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacterial strains .

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-27-18-9-5-6-16(12-18)13-24(17-7-3-2-4-8-17)28(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAORWQGWAMLJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

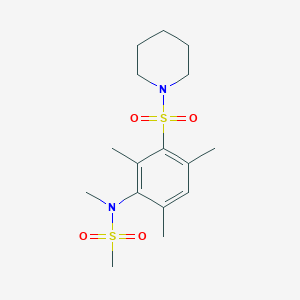

![(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)butanamide](/img/structure/B2746499.png)

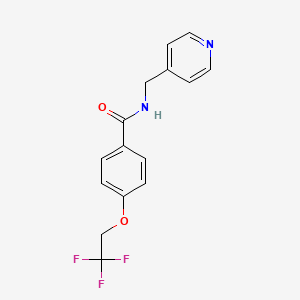

![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)

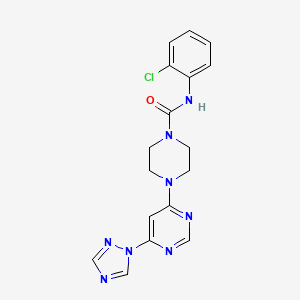

![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)

![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)